molecular formula C18H23NO2 B12974205 tert-Butyl (3-(naphthalen-1-yl)propyl)carbamate

tert-Butyl (3-(naphthalen-1-yl)propyl)carbamate

Cat. No.: B12974205
M. Wt: 285.4 g/mol
InChI Key: RLORSHUIBOJPDK-UHFFFAOYSA-N
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Description

tert-Butyl (3-(naphthalen-1-yl)propyl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a naphthalene ring, and a propyl chain linked to a carbamate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (3-(naphthalen-1-yl)propyl)carbamate typically involves the reaction of tert-butyl chloroformate with 3-(naphthalen-1-yl)propylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

  • Solvent: Dichloromethane or tetrahydrofuran
  • Temperature: Room temperature to reflux
  • Reaction time: Several hours to overnight

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3-(naphthalen-1-yl)propyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The naphthalene ring can be oxidized to form naphthoquinones.

    Reduction: The carbamate group can be reduced to form the corresponding amine.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as alkyl halides or aryl halides in the presence of a base.

Major Products Formed

    Oxidation: Naphthoquinones

    Reduction: 3-(naphthalen-1-yl)propylamine

    Substitution: Various alkyl or aryl carbamates

Scientific Research Applications

tert-Butyl (3-(naphthalen-1-yl)propyl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development, particularly as a prodrug that can release active amines in vivo.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl (3-(naphthalen-1-yl)propyl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The carbamate group can undergo hydrolysis to release the active amine, which can then interact with biological targets. The naphthalene ring may also play a role in binding to hydrophobic pockets in proteins, enhancing the compound’s affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (3-(piperazin-1-yl)propyl)carbamate
  • tert-Butyl (3-(5-aminonaphthalen-1-yl)propyl)carbamate
  • tert-Butyl (3-hydroxypropyl)carbamate

Uniqueness

tert-Butyl (3-(naphthalen-1-yl)propyl)carbamate is unique due to the presence of the naphthalene ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, making it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C18H23NO2

Molecular Weight

285.4 g/mol

IUPAC Name

tert-butyl N-(3-naphthalen-1-ylpropyl)carbamate

InChI

InChI=1S/C18H23NO2/c1-18(2,3)21-17(20)19-13-7-11-15-10-6-9-14-8-4-5-12-16(14)15/h4-6,8-10,12H,7,11,13H2,1-3H3,(H,19,20)

InChI Key

RLORSHUIBOJPDK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCCC1=CC=CC2=CC=CC=C21

Origin of Product

United States

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